molecular formula C15H13BrN2O4 B8506825 N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide CAS No. 942195-80-4

N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide

Cat. No.: B8506825
CAS No.: 942195-80-4
M. Wt: 365.18 g/mol
InChI Key: NUFPWJWGNLOZCW-UHFFFAOYSA-N
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Description

N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C15H13BrN2O4 and its molecular weight is 365.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

942195-80-4

Molecular Formula

C15H13BrN2O4

Molecular Weight

365.18 g/mol

IUPAC Name

N-(4-bromo-2-nitro-6-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C15H13BrN2O4/c1-10(19)17-15-13(18(20)21)7-12(16)8-14(15)22-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19)

InChI Key

NUFPWJWGNLOZCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1OCC2=CC=CC=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(benzyloxy)-4-bromo-6-nitroaniline (33.0 g, 102 mmol, WO 2004054984) and acetic anhydride (14.5 mL, 153 mmol) in acetic acid (90 mL) was added concentrated sulfuric acid (2 drops) at 70° C. The mixture was stirred at 70° C. for 20 minutes. After cooling to room temperature, water (800 mL) was added, and the formed precipitate was collected by filtration and washed with diisopropyl ether to afford the title compound as a brown solid (30.9 g, 83%).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-nitro-6-[(phenylmethyl)oxy]aniline (33.0 g, 102 mmol, WO 2004054984) and acetic anhydride (14.5 mL, 153 mmol) in acetic acid (90 mL) was added concentrated sulfuric acid (2 drops) at 70° C. The mixture was stirred at 70° C. for 20 minutes. After cooling to room temperature, water (800 mL) was added, and the formed precipitate was collected by filtration, and washed with diisopropyl ether to give the title compound as a brown solid (30.9 g, 83%).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Yield
83%

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